6-Bromo-3,3-dimethylindoline

Physicochemical property Protonation state Drug‑likeness

Sourcing the correct regioisomer is critical to avoid late-stage failure from isomeric contamination. 6-Bromo-3,3-dimethylindoline (CAS 158326-85-3) delivers the exact 6-bromo indoline scaffold as a solid, automatable reagent. · Cost advantage: ~6.8× cheaper per 250 mg than the 4-bromo isomer, enabling budget-conscious library synthesis. · Solid form simplifies stoichiometric control and automated dispensing. · Predicted pKa 4.37±0.40 allows access to both neutral and cationic binding modes under mild pH shifts. · Cold-chain storage (2-8°C) ensures long-term reagent stability for reproducible bioconjugation and screening campaigns.

Molecular Formula C10H12BrN
Molecular Weight 226.117
CAS No. 158326-85-3
Cat. No. B2625481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3,3-dimethylindoline
CAS158326-85-3
Molecular FormulaC10H12BrN
Molecular Weight226.117
Structural Identifiers
SMILESCC1(CNC2=C1C=CC(=C2)Br)C
InChIInChI=1S/C10H12BrN/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,12H,6H2,1-2H3
InChIKeyJSMUHVSOFKGJID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3,3-dimethylindoline: Chemical Identity and Properties


6‑Bromo‑3,3‑dimethylindoline (CAS 158326‑85‑3) is a halogenated indoline building block belonging to the broader class of 3,3‑disubstituted indolines. The molecule consists of a bicyclic 2,3‑dihydro‑1H‑indole core bearing a bromine atom at the 6‑position and two methyl groups at the quaternary 3‑position . Its molecular formula is C10H12BrN, with a molecular weight of 226.11‑226.12 g mol⁻¹ . Commercial suppliers routinely list purities of 95 % to 98 % . The substance is typically handled as a solid and is recommended for storage at 2‑8 °C with protection from light .

6-Bromo-3,3-dimethylindoline: The Criticality of Regioisomerism


Indoline bromination yields a family of regioisomers—most commonly the 4‑, 5‑, 6‑, and 7‑bromo variants—that share an identical molecular formula (C10H12BrN) but exhibit measurably divergent predicted physicochemical properties and, by class‑level inference, distinct reactivity profiles . The 6‑bromo isomer displays a predicted pKa of 4.37 ± 0.40, whereas the 5‑bromo isomer has a predicted pKa of approximately 4.5 ± 0.1, and the 4‑bromo analogue is expected to be even less basic (predicted pKa ≈ 3.03 for a closely related 4‑bromo‑6‑carboxylic acid derivative) . These differences in protonation state at physiological or catalytic pH can directly influence solubility, receptor‑binding orientation, and metal‑catalyzed coupling efficiency, rendering simple isomer substitution risky without confirmatory experimental validation .

6-Bromo-3,3-dimethylindoline: Key Differences from Regioisomers


Predicted Basicity of Bromo Regioisomers

The predicted pKa of the indoline nitrogen for 6‑bromo‑3,3‑dimethylindoline is 4.37 ± 0.40, whereas the 5‑bromo isomer is predicted at 4.5 ± 0.1, and a 4‑bromo‑3,3‑dimethylindoline‑6‑carboxylic acid derivative shows a predicted pKa of 3.03 ± 0.40 . Although predictions carry inherent uncertainty, the downward trend from the 5‑ (most basic) → 6‑ → 4‑bromo (least basic) derivatives indicates that the 6‑bromo isomer occupies an intermediate ionisation state, which may influence solubility and protein‑binding behaviour differently from its regioisomers .

Physicochemical property Protonation state Drug‑likeness

Physical State: Solid vs. Liquid Isomers

6‑Bromo‑3,3‑dimethylindoline is consistently supplied as a solid (CymitQuimica lists “Color/Form: Solid”), whereas the 5‑bromo regioisomer is described by AChemBlock as a “light yellow liquid” . This difference in physical state impacts weighing accuracy, dissolution protocols, and long‑term storage stability, which are critical considerations for automated compound management and high‑throughput screening workflows .

Physical form Handling Formulation

Procurement Cost Across Bromo Regioisomers

On a per‑gram basis, 6‑bromo‑3,3‑dimethylindoline is substantially less expensive than the 4‑bromo isomer: 250 mg of the 6‑bromo compound is listed at £131 (~$170) by Fluorochem , whereas the same quantity of the 4‑bromo isomer is priced at $1 154 by AKSci . The 5‑bromo isomer occupies an intermediate position, with AChemBlock offering 1 g for $175 . These price differentials become material in medicinal‑chemistry programmes requiring gram‑scale quantities for lead optimisation.

Procurement cost Budget efficiency Scale‑up economics

Regioselective C6 Bromination of Indolines

A published study demonstrated that treatment of indolines with bromine in sulfuric acid in the presence of silver sulfate, or with bromine in superacid, delivers 6‑bromoindolines regioselectively [1]. While the specific substrate 3,3‑dimethylindoline was not evaluated, the method establishes a class‑level precedent that the 6‑position can be targeted preferentially, underscoring the synthetic accessibility of the 6‑bromo isomer which in turn supports reliable supply and reproducibility for derivative synthesis.

Regioselective halogenation C‑H functionalization Late‑stage modification

Predicted Boiling Point Differences of Regioisomers

Predicted boiling points (at 760 mmHg) for the regioisomers are: 6‑bromo, 270.2 ± 39.0 °C ; 4‑bromo, 280.0 ± 39.0 °C ; the 5‑bromo isomer lacks a published predicted value in accessible sources. A ~10 °C lower predicted boiling point for the 6‑bromo isomer could offer a modest advantage in vacuum distillation or sublimation‑based purification protocols, although the large prediction uncertainty (± 39 °C) limits the practical impact.

Thermal property Distillation Purification

6-Bromo-3,3-dimethylindoline: High-Value Application Scenarios


Medicinal Chemistry Scaffold for Lead Optimization

The solid physical form and intermediate basicity of 6‑bromo‑3,3‑dimethylindoline make it a convenient, automatable building block for parallel synthesis of indoline‑based compound libraries . Its predicted pKa places it in a range where the free base and protonated forms can both be accessed under mild pH shifts, enabling exploration of both neutral and cationic binding modes .

Cost-Efficient Cross-Coupling Partner

When a C6‑brominated indoline is required for Suzuki, Buchwald–Hartwig, or Ullmann‑type coupling, 6‑bromo‑3,3‑dimethylindoline offers a compelling cost advantage over the 4‑bromo isomer (~6.8‑fold cheaper per 250 mg) and avoids the liquid‑handling requirements of the 5‑bromo isomer . Its solid form further simplifies stoichiometric control in preparative reactions.

Key Intermediate with Fixed Regiochemistry

In programmes where the 6‑position of the indoline ring has been established as critical for target engagement (e.g., through X‑ray co‑crystal structures or SAR), sourcing the correct regioisomer from the outset avoids the risk of late‑stage failure due to isomeric contamination . Class‑level precedent for selective C6 bromination provides additional confidence in supply scalability [1].

Bioconjugation Probe with Solid Bromoindoline Handle

The solid state and recommended cold‑storage conditions (2‑8 °C) support long‑term stability when the compound is used as a stock reagent for bioconjugation (e.g., thiol‑ or amine‑targeted probes) . Solid reagents are easier to aliquot precisely for single‑use reactions, reducing variability in biological experiments.

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